CETP Inhibition Efficacy: Cyclopentylurea Derivative 15d vs. Amide Series in Transgenic Mice
A cyclopentylurea-containing DPPE derivative (compound 15d) demonstrated significant reduction in cholesterol ester transfer activity to 48% of predose levels in hCETP/apoB-100 dual transgenic mice, representing a 52% decrease from baseline. This compound was identified through optimization of the urea series as a replacement for labile ester functionality, with the cyclopentyl substitution proving critical for potency relative to other alkyl urea analogs [1].
| Evidence Dimension | In vivo cholesterol ester transfer activity reduction |
|---|---|
| Target Compound Data | 48% of predose level (52% reduction) |
| Comparator Or Baseline | Predose baseline (100% activity) |
| Quantified Difference | 52% reduction in activity |
| Conditions | hCETP/apoB-100 dual transgenic mice; oral administration |
Why This Matters
Demonstrates that the cyclopentylurea moiety confers in vivo efficacy in a cardiovascular disease-relevant transgenic model not achieved with earlier ester-containing leads, establishing its utility in CETP inhibitor development programs.
- [1] Harikrishnan LS, Finlay HJ, Qiao JX, et al. Diphenylpyridylethanamine (DPPE) Derivatives as Cholesteryl Ester Transfer Protein (CETP) Inhibitors. J Med Chem. 2012;55(13):6162-6175. View Source
